1-Benzofuran-3-carbonyl chloride
Overview
Description
Benzo[b]furan-3-carbonyl chloride is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene ring and a furan ring Benzo[b]furan-3-carbonyl chloride is a derivative of benzofuran, where a carbonyl chloride group is attached to the third position of the benzofuran ring
Mechanism of Action
Target of Action
Benzo[b]furan-3-carbonyl chloride, also known as Benzofuran-3-carbonyl chloride, is a compound that has been studied for its potential biological activities . . Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity .
Biochemical Pathways
For example, some benzofuran derivatives have been shown to exhibit antimicrobial activities, suggesting they may interfere with bacterial growth and replication pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.
Action Environment
The action of Benzo[b]furan-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]furan-3-carbonyl chloride typically involves the chlorination of benzo[b]furan-3-carboxylic acid. One common method is to react benzo[b]furan-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Benzo[b]furan-3-carboxylic acid+SOCl2→Benzo[b]furan-3-carbonyl chloride+SO2+HCl
This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products like sulfur dioxide and hydrogen chloride.
Industrial Production Methods
In an industrial setting, the production of Benzo[b]furan-3-carbonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, Benzo[b]furan-3-carbonyl chloride hydrolyzes to form benzo[b]furan-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with Benzo[b]furan-3-carbonyl chloride under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous solvents such as tetrahydrofuran (THF) to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Benzo[b]furan-3-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
Benzo[b]furan-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of Benzo[b]furan-3-carbonyl chloride have shown potential as therapeutic agents for the treatment of diseases such as cancer and bacterial infections.
Material Science: It is used in the synthesis of polymers and dyes, contributing to the development of advanced materials with specific properties.
Comparison with Similar Compounds
Benzo[b]furan-3-carbonyl chloride can be compared with other benzofuran derivatives such as:
Benzo[b]furan-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the second position.
Benzo[b]furan-3-carboxylic acid: The precursor to Benzo[b]furan-3-carbonyl chloride, with a carboxylic acid group instead of a carbonyl chloride group.
Benzo[b]furan-2-carboxylic acid: Similar to Benzo[b]furan-3-carboxylic acid but with the carboxylic acid group at the second position.
The uniqueness of Benzo[b]furan-3-carbonyl chloride lies in its specific reactivity due to the position of the carbonyl chloride group, which allows for selective functionalization and the synthesis of diverse derivatives.
Properties
IUPAC Name |
1-benzofuran-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHWSRVMUQSCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515518 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111964-21-7 | |
Record name | 1-Benzofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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